molecular formula C10H18Cl2N4O B1472180 N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride CAS No. 1795500-61-6

N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride

Cat. No.: B1472180
CAS No.: 1795500-61-6
M. Wt: 281.18 g/mol
InChI Key: DWCIQQHEAUOUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride ( 1795500-61-6) is a chemical compound with a molecular formula of C10H18Cl2N4O and a molecular weight of 281.18 g/mol . It is supplied as the dihydrochloride salt to enhance solubility and stability for research applications. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . Pyrazole-containing structures are found in compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The specific research value of this compound is derived from its unique molecular architecture, which combines a pyrazole carboxamide with a N-methyl piperidine moiety. This structure is analogous to that found in other research compounds, such as certain cannabinoid receptor antagonists . For instance, the CB1 receptor antagonist SR141716A (Rimonabant) is also a pyrazole-3-carboxamide derivative, highlighting the significance of this structural class in neurological and metabolic research . As such, this compound may serve as a valuable chemical intermediate or building block for the synthesis of novel bioactive molecules, or as a pharmacological tool for probing biological pathways. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-1-piperidin-3-ylpyrazole-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-11-10(15)9-4-6-14(13-9)8-3-2-5-12-7-8;;/h4,6,8,12H,2-3,5,7H2,1H3,(H,11,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCIQQHEAUOUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride, often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

  • Chemical Formula : C10H17ClN4O
  • Molecular Weight : 244.72 g/mol
  • IUPAC Name : N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide
  • CAS Number : 1803602-16-5

The biological activity of this compound is largely attributed to its interaction with various molecular targets in the body. Key mechanisms include:

  • Cannabinoid Receptor Modulation : This compound has been studied for its effects on cannabinoid receptors, particularly the CB1 receptor. It acts as a selective antagonist, influencing pathways associated with appetite regulation and pain perception .
  • Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting tumor growth by targeting specific kinases involved in cancer progression. Studies indicate that certain pyrazole compounds can inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities and findings related to this compound:

Activity Type Description Reference
Cannabinoid AntagonismSelective antagonist for CB1 receptor; affects appetite and pain modulation
AntitumorInhibits BRAF(V600E) and EGFR; potential for use in cancer therapies
Anti-inflammatoryReduces cytokine production; beneficial in inflammatory conditions
AntifungalExhibits antifungal properties against various pathogens
AntimalarialSome derivatives show activity against Plasmodium species

Case Study 1: Antitumor Activity

A study examined the effects of N-methyl-1-(piperidin-3-yl)-1H-pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxic effects, particularly when combined with standard chemotherapy agents like doxorubicin. The combination therapy demonstrated a synergistic effect, enhancing the overall efficacy against resistant cancer types .

Case Study 2: Cannabinoid Receptor Interaction

Research focused on the conformation and binding interactions of N-methyl-1-(piperidin-3-yl)-1H-pyrazole derivatives with the CB1 receptor. The study utilized molecular modeling techniques to predict binding affinity and explored the implications for developing new analgesic drugs targeting cannabinoid pathways .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride is C10H18Cl2N4OC_{10}H_{18}Cl_2N_4O with a molecular weight of 281.18 g/mol. The compound is characterized by the presence of a piperidine ring and a pyrazole moiety, which contribute to its biological activity.

Cannabinoid Receptor Modulation

One significant application of this compound is its interaction with cannabinoid receptors. Research indicates that similar pyrazole derivatives can act as antagonists at the CB1 receptor, which plays a crucial role in the endocannabinoid system. These compounds may exhibit inverse agonism, affecting calcium currents and neurotransmitter release in neurons .

Anticancer Activity

Recent studies have explored the potential anticancer properties of pyrazole derivatives. For instance, compounds structurally related to N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Research

The compound is being investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of glutamate receptors by pyrazole derivatives has been highlighted as a mechanism for neuroprotection .

Case Studies and Research Findings

StudyFocusFindings
Cannabinoid Receptor InteractionDemonstrated that pyrazole derivatives can act as competitive antagonists at CB1 receptors, influencing neuronal excitability.
Anticancer PropertiesFound that similar compounds induce apoptosis in cancer cells, suggesting therapeutic potential in oncology.
NeuroprotectionHighlighted the protective effects against oxidative stress in neuronal cells, indicating possible applications in neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Structural Features Pharmacological Target/Application Physicochemical Data (CCS, Ų) References
N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride C₁₀H₁₆N₄O·2HCl Pyrazole-carboxamide, piperidine, N-methyl Unknown (potential CNS modulation) 148.2 ([M+H]+)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-[(3S)-piperidin-3-yl]-1H-pyrazole-3-carboxamide (19b) C₂₂H₂₁Cl₃N₄O Chlorophenyl substituents, stereospecific piperidine Cannabinoid Receptor 1 (CB1) antagonist Not reported
Anandamide C₂₂H₃₇NO₂ Arachidonic acid-derived ethanolamide Endogenous cannabinoid receptor agonist Not applicable (endogenous)
Berotralstat dihydrochloride C₃₀H₂₆F₄N₆O·2HCl Trifluoromethyl-pyrazole, fluorophenyl Plasma kallikrein inhibitor Soluble in water (pH ≤ 4)
1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride C₉H₁₄ClN₃O₂ Pyrazole-carboxylic acid, no N-methyl Intermediate for further functionalization Not reported

Structural and Functional Comparisons

Core Scaffold Variations: The target compound shares a pyrazole-carboxamide core with 19b but lacks aromatic chlorophenyl substituents, which are critical for 19b’s CB1 antagonism . Its N-methyl group may reduce metabolic degradation compared to unmethylated analogs like 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride .

Salt Form and Solubility :

  • The dihydrochloride salt mirrors berotralstat dihydrochloride , which is water-soluble at acidic pH . This contrasts with neutral analogs like 19b , which likely require organic solvents for formulation .

Predicted Physicochemical Properties :

  • The target compound’s CCS (148.2 Ų for [M+H]+) suggests moderate polarity, comparable to other pyrazole derivatives. However, berotralstat ’s larger molecular weight (635.49 g/mol vs. 297.2 g/mol for the target compound) implies distinct pharmacokinetic profiles .

Preparation Methods

Key Steps:

  • Reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent:

    • LiAlH4 equivalents: 1.5 to 2.0 (optimal ~1.6)
    • Temperature: Initial mixing at 25–35°C, followed by heating at 55–65°C
    • Reaction time: Sufficient to complete reduction to (R)-3-aminopiperidine
  • Formation of dihydrochloride salt:

    • The free amine (R)-3-aminopiperidine is reacted with hydrochloric acid under controlled conditions to yield (R)-3-aminopiperidine dihydrochloride
    • Isolation by filtration

Precursor Synthesis:

  • (R)-3-aminopiperidin-2-one hydrochloride is prepared from methyl 2,5-diaminopentanoate dihydrochloride via:

    • Treatment with sodium methoxide in methanol at low temperature (-10°C to 0°C)
    • Followed by acidification with hydrochloric acid in methanol/methyl tert-butyl ether mixture
    • Isolation by filtration
  • Methyl 2,5-diaminopentanoate dihydrochloride is synthesized by acetyl chloride treatment of 2,5-diaminopentanoic acid hydrochloride in methanol at 0–15°C, then heated to 45–65°C for completion

Summary Table: 3-Aminopiperidine Dihydrochloride Preparation

Step Reagents & Conditions Temperature (°C) Equivalents Notes
1 LiAlH4 in THF + (R)-3-aminopiperidin-2-one hydrochloride 25–35 (mix), 55–65 (heat) 1.5–2.0 (LiAlH4), 1 (substrate) Reduction to (R)-3-aminopiperidine
2 HCl addition to free amine Ambient Excess HCl Formation of dihydrochloride salt
3 Sodium methoxide + methyl 2,5-diaminopentanoate dihydrochloride -10 to 0 1.5–3.0 (NaOMe), 1 (substrate) Cyclization to 3-aminopiperidin-2-one hydrochloride
4 Acetyl chloride + 2,5-diaminopentanoic acid hydrochloride 0–15 (mix), 45–65 (heat) 1.5–2.5 (AcCl), 1 (substrate) Formation of methyl ester precursor

Coupling of Piperidin-3-yl Group to Pyrazole Core and Salt Formation

The final step involves the coupling of the piperidin-3-yl amine to the pyrazole-3-carboxamide scaffold, typically via amide bond formation or nucleophilic substitution, followed by conversion to the dihydrochloride salt for enhanced stability.

  • The piperidin-3-yl amine (from step 2) reacts with the pyrazole-3-carboxylic acid derivative or activated ester
  • The reaction is conducted in suitable solvents such as methanol or THF, often in the presence of coupling agents or bases
  • After coupling, the compound is treated with hydrochloric acid to form the dihydrochloride salt
  • The salt is isolated by filtration or crystallization

Analytical and Research Findings

  • The synthetic intermediates and final compound exhibit high purity and enantiomeric excess, particularly when chiral piperidine derivatives are employed (patent WO2007112368A1)
  • Yields for the piperidine intermediate exceed 1 kg scale with high reproducibility
  • The dihydrochloride salt improves compound stability and handling properties
  • Spectroscopic methods (NMR, IR, MS) confirm structural integrity at each stage
  • The synthetic methods are scalable and suitable for pharmaceutical development

Summary Table: Overall Preparation Methodology

Stage Key Reagents/Conditions Outcome Notes
Piperidin-3-yl intermediate synthesis LiAlH4 reduction, HCl salt formation (R)-3-aminopiperidine dihydrochloride High yield, chiral purity
Pyrazole-3-carboxamide core synthesis Hydrazine condensation, N-methylation N-methyl-pyrazole-3-carboxamide Standard pyrazole synthesis
Coupling and salt formation Amide bond formation, HCl treatment This compound Final product, stable salt form

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride?

  • Methodology : Multi-step synthesis involving condensation of a pyrazole core with a piperidine derivative. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-(2-(2-(4-(5-(((1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)pyridin-2-yl)piperazin-1-yl)ethoxy)ethyl)piperazine-1-carboxylate) can be deprotected using HCl in dioxane to yield the dihydrochloride salt . Purification via trituration with dichloromethane and vacuum drying ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., pyrazole C-H resonances at δ ~6.3–8.6 ppm) and piperidine ring conformation .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~250–400) and monitor impurities .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (≥95%) using reverse-phase columns and UV detection .

Q. What are the solubility and stability profiles of the dihydrochloride salt form?

  • Methodology :

  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Dihydrochloride salts generally exhibit higher aqueous solubility than free bases due to ionic interactions .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation. Dihydrochloride forms often show enhanced stability compared to monohydrochloride analogs under humid conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole or piperidine rings) influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents like fluorine, methoxy, or aryl groups (e.g., 2,6-dichlorophenyl) to the pyrazole core and evaluate binding affinity via radioligand assays .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., kinase domains or GPCRs) .
  • Key Finding : Fluorine substitution at the terminal carbon of alkyl chains can enhance metabolic stability and receptor selectivity .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

  • Methodology :

  • In Vitro ADME : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and permeability via Caco-2 cell monolayers .
  • Salt Form Optimization : Compare bioavailability of dihydrochloride vs. hydrochloride salts in rodent models. Dihydrochloride forms often show improved absorption due to higher solubility .

Q. How should researchers resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?

  • Methodology :

  • Assay Standardization : Validate protocols for consistency in buffer composition (e.g., ionic strength, pH) and cell line selection .
  • Batch Analysis : Re-evaluate compound purity across studies; impurities ≥2% can significantly skew activity results .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., O-1302 or SR141716 derivatives) to identify trends in substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.